Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-
CAS No.: 93790-54-6
Cat. No.: VC1984429
Molecular Formula: C10H14INO
Molecular Weight: 291.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93790-54-6 |
|---|---|
| Molecular Formula | C10H14INO |
| Molecular Weight | 291.13 g/mol |
| IUPAC Name | 2-(4-iodophenoxy)-N,N-dimethylethanamine |
| Standard InChI | InChI=1S/C10H14INO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 |
| Standard InChI Key | NPBOBLCVKKOINL-UHFFFAOYSA-N |
| SMILES | CN(C)CCOC1=CC=C(C=C1)I |
| Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)I |
Introduction
Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, is a complex organic compound belonging to the class of amines. Its chemical structure includes a dimethylamino group attached to an ethoxy chain, which is further linked to a 4-iodophenoxy moiety. This compound is of interest in various scientific fields due to its potential applications and unique chemical properties.
Synthesis and Chemical Reactions
The synthesis of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, typically involves multi-step organic reactions. Common methods include the reaction of appropriate phenolic compounds with haloalkylamines in the presence of a base. The choice of solvent, temperature, and catalysts is crucial for optimizing yields and purity.
Synthesis Pathway
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Starting Materials: 4-Iodophenol and N,N-dimethylethylamine.
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Reaction Conditions: Typically involves a Williamson ether synthesis or a similar coupling reaction.
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Catalysts and Solvents: May include bases like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Biological Applications
Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, has been explored for its biological activities, particularly in radiopharmaceutical applications. Its structural features make it suitable for targeting specific biological sites.
Radiopharmaceutical Use
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Pancreatic Imaging: The compound has shown significant uptake in pancreatic tissues, making it a potential candidate for diagnostic imaging .
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Mechanism of Action: The iodine moiety allows for radioactive labeling, enabling its use in nuclear medicine for imaging purposes.
Stability and Handling
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Storage Conditions: Should be stored in a cool, dry place away from direct sunlight.
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Safety Precautions: Handling should be done with appropriate protective gear due to potential toxicity and reactivity.
Research Findings and Future Directions
Research on Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, is ongoing, with a focus on its potential applications in medical imaging and diagnostics. Further studies are needed to fully explore its biological activities and optimize its synthesis for practical use.
Potential Applications
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Diagnostic Imaging: Its ability to accumulate in specific tissues makes it a promising candidate for targeted imaging techniques.
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Pharmaceutical Development: The compound's unique structure could be modified to enhance its therapeutic properties.
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